4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine is a heterocyclic compound notable for its unique structural features, which include a brominated furan ring and a chlorinated pyrimidine core. Its molecular formula is with a molecular weight of 273.51 g/mol. This compound is classified as a pyrimidine derivative, which is significant in medicinal chemistry due to its potential biological activities.
The synthesis of 4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine typically involves several key steps:
These methods can be optimized for industrial production, often employing continuous flow reactors to enhance yield and purity.
The molecular structure of 4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine can be described using various structural representations:
InChI=1S/C9H6BrClN2O/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3
LAAGJUANXCINOL-UHFFFAOYSA-N
CC1=NC(=CC(=N1)Cl)C2=CC=C(O2)Br
This structure highlights the presence of both halogen atoms (bromine and chlorine) and the functional groups that contribute to its reactivity and potential biological activity.
4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine involves its interaction with biological targets such as enzymes and DNA:
These interactions suggest potential applications in cancer research and therapeutic development.
The physical and chemical properties of 4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
4-(5-Bromofuran-2-yl)-6-chloro-2-methylpyrimidine has several significant applications:
These applications highlight the compound's versatility and importance in both scientific research and potential therapeutic contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: